Fluprostenol serinol amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

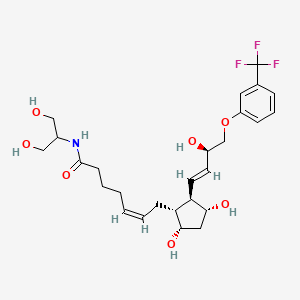

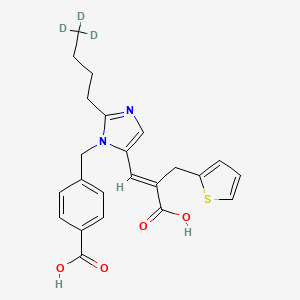

Fluprostenol serinol amide is a prostanoid . It has a molecular formula of C26H36F3NO7 and a molecular weight of 531.6 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .

Molecular Structure Analysis

The molecular structure of Fluprostenol serinol amide includes several functional groups such as hydroxyl, amide, and ether groups . The compound also contains a trifluoromethyl group .Physical And Chemical Properties Analysis

Fluprostenol serinol amide has a molecular weight of 531.6 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.4 .Scientific Research Applications

Neuroscience: Neuroprotective Effects

In neuroscience, the compound’s potential neuroprotective effects are being explored. Its parent compound, PGF2α, plays a role in neuronal activity, and the stability of Fluprostenol serinol amide may make it a valuable tool for long-term studies in neurodegenerative diseases .

Lipid Biochemistry: Prostaglandin Pathways

Fluprostenol serinol amide: is used in lipid biochemistry research to study prostaglandin pathways. Prostaglandins are involved in various physiological processes, and this compound can help in understanding the synthesis and function of these lipid compounds .

Endocannabinoid Research: Interaction with Cannabinoid Receptors

This compound exhibits cannabinoid (CB) agonist activity at the CB1 receptor, making it significant in endocannabinoid research. It helps in studying the natural ligands for the CB1 receptor and their physiological roles .

Cyclooxygenase Pathway: Metabolic Studies

The metabolism of Fluprostenol serinol amide by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases is of interest. Researchers use it to investigate the formation of PG 2-glyceryl esters and their biological activities .

Pharmaceutical Development: Drug Synthesis

The compound’s role in the chemoenzymatic synthesis of various prostaglandins, which are used as medicines, highlights its importance in pharmaceutical development. It serves as a model for creating more stable and effective therapeutic agents .

Mechanism of Action

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZFZVTIVYUMI-CTZICMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347571 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176658-85-7 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)